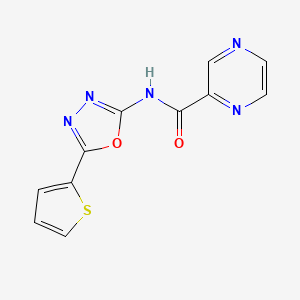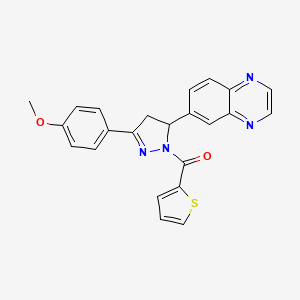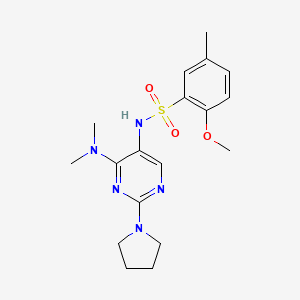![molecular formula C7H5ClN2S2 B2730644 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine CAS No. 488742-51-4](/img/structure/B2730644.png)
6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine
Descripción general
Descripción
6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine is a chemical compound that belongs to the thiazolo[4,5-b]pyridine family. It is a heterocyclic compound that contains a thiazole ring and a pyridine ring. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of various enzymes that play a crucial role in various biological processes. For example, it has been reported to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and physiological effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to exhibit antibacterial and antiviral properties. In addition, this compound has been reported to modulate the activity of various enzymes, including tyrosine kinases, phosphodiesterases, and cyclooxygenases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine in lab experiments is its potential to inhibit the activity of various enzymes. This property makes it a promising candidate for the development of novel drugs. However, one of the limitations of using this compound is its toxicity. It has been reported to exhibit cytotoxicity in various cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine. One of the areas of research is the development of novel drugs based on this compound. It has been shown to exhibit promising properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to understand how this compound interacts with various enzymes and how it modulates their activity. In addition, more studies are needed to investigate the toxicity of this compound and its potential side effects.
Aplicaciones Científicas De Investigación
6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties. In addition, this compound has been shown to modulate the activity of various enzymes, including tyrosine kinases, phosphodiesterases, and cyclooxygenases. These properties make it a promising candidate for the development of novel drugs.
Propiedades
IUPAC Name |
6-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S2/c1-11-7-10-6-5(12-7)2-4(8)3-9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAFBJJBTOYNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2730563.png)



![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2730571.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid hydrochloride](/img/structure/B2730574.png)

![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2730578.png)
![4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2730580.png)
![2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide](/img/structure/B2730581.png)
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730582.png)

